1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene

Molecular Design Building Block Selection Polymer Synthesis

1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene (CAS 655227-34-2) is an unsymmetrical tri-bromo aromatic building block belonging to the 1,4-dibromo-2,5-dialkoxybenzene family. It features two distinct alkoxy substituents at the 2- and 5-positions—a n-hexyloxy chain and a terminal ω‑bromohexyloxy chain—alongside two aromatic bromine atoms at the 1- and 4-positions, yielding a molecular formula of C₁₈H₂₇Br₃O₂ and a molecular weight of 515.1 g/mol.

Molecular Formula C18H27Br3O2
Molecular Weight 515.1 g/mol
CAS No. 655227-34-2
Cat. No. B12546582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene
CAS655227-34-2
Molecular FormulaC18H27Br3O2
Molecular Weight515.1 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCBr)Br
InChIInChI=1S/C18H27Br3O2/c1-2-3-4-8-11-22-17-13-16(21)18(14-15(17)20)23-12-9-6-5-7-10-19/h13-14H,2-12H2,1H3
InChIKeyGEXMLLPHLAHLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene (CAS 655227-34-2): An Overview of an Unsymmetrical Tri-Bromo Building Block for Stepwise Functionalization


1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene (CAS 655227-34-2) is an unsymmetrical tri-bromo aromatic building block belonging to the 1,4-dibromo-2,5-dialkoxybenzene family [1]. It features two distinct alkoxy substituents at the 2- and 5-positions—a n-hexyloxy chain and a terminal ω‑bromohexyloxy chain—alongside two aromatic bromine atoms at the 1- and 4-positions, yielding a molecular formula of C₁₈H₂₇Br₃O₂ and a molecular weight of 515.1 g/mol . This scaffold provides three chemically addressable sites for sequential cross‑coupling or substitution, but critically, the two alkoxy side chains are non‑identical, enabling orthogonal, selective derivatization strategies that are inaccessible with symmetrical 2,5-dialkoxy analogs .

Why Generic 2,5-Dialkoxy-1,4-dibromobenzene Building Blocks Cannot Substitute for 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene


The symmetrical 1,4-dibromo-2,5-dialkoxybenzene analogs—such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2) and 1,4-dibromo-2,5-bis((6-bromohexyl)oxy)benzene (CAS 951037-13-1)—contain two identical alkoxy chains, which precludes the sequential, site‑specific functionalization required for the construction of asymmetric architectures [REFS-1, REFS-2]. In symmetrical systems, both alkoxy termini possess identical reactivity, making it impossible to selectively derivatize one side chain without simultaneously modifying the other. By contrast, 1,4-dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene provides a non‑equivalent pair of side‑chain functionalities: a relatively inert hexyloxy group and a bromoalkyl‑tethered chain that serves as a distinct nucleophilic/electrophilic handle . This orthogonality is mandatory for multi‑step convergent syntheses, such as the preparation of asymmetric AB‑type monomers or PROTAC linker‑warhead conjugates, where symmetrical building blocks inevitably lead to statistical product mixtures.

Quantitative Differentiation: 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene vs. Symmetrical 1,4-Dibromo-2,5-bis(hexyloxy)benzene


Molecular Weight and Bromine Content Comparison: Target vs. Symmetrical 1,4-Dibromo-2,5-bis(hexyloxy)benzene

The target compound possesses a molecular weight of 515.1 g/mol versus 436.2 g/mol for the symmetrical 1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2), a difference of 78.9 g/mol that corresponds to the additional bromine atom in the ω‑bromohexyloxy chain [REFS-1, REFS-2]. This weight increase reflects both a higher bromine mass fraction (target: 46.5% Br by weight; symmetrical analog: 36.7% Br) and an extra reactive site for post‑functionalization. The higher bromine content in the target compound directly enhances its utility as a monomer for Suzuki, Stille, or Sonogashira polycondensations, while the terminal alkyl bromide remains available for orthogonal nucleophilic substitution—introducing amines, azides, or phosphonates—without competing with the aromatic coupling sites.

Molecular Design Building Block Selection Polymer Synthesis

LogP and Hydrophobicity/Polarity Balance: Target vs. Symmetrical 1,4-Dibromo-2,5-bis(hexyloxy)benzene

The target compound exhibits a computed XLogP3-AA value of 7.8, in comparison to an XLogP3-AA of approximately 8.5 for the symmetrical analog 1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2), representing a –0.7 unit decrease in lipophilicity [REFS-1, REFS-2]. This shift is attributable to the replacement of one terminal CH₃ group in the hexyloxy chain with a CH₂Br group, which introduces a polarizable halogen and reduces the overall hydrocarbon character. In polymer synthesis, lower LogP frequently correlates with improved solubility in moderately polar solvents (e.g., THF, DMF) and enhanced compatibility with aqueous processing steps, while the symmetrical analog may exhibit superior solubility in non‑polar solvents such as toluene or chloroform.

Physicochemical Property Solubility Optimization Polymer Processability

Architectural Asymmetry: Orthogonal Side-Chain Functionality Unavailable in Symmetrical Congeners

The target compound incorporates one inert hexyloxy chain and one ω‑bromohexyloxy chain, whereas both symmetrical comparators—1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2) and 1,4-dibromo-2,5-bis((6-bromohexyl)oxy)benzene (CAS 951037-13-1)—contain two identical chains (either both inert or both reactive) [REFS-1, REFS-2]. The unsymmetrical architecture enables sequential, site‑selective modification: for example, the terminal alkyl bromide can be converted to an azide, amine, or phosphonate without perturbing the aromatic bromine atoms or the hexyloxy chain. In symmetrical bis(bromohexyloxy) analogs, both chains react simultaneously, eliminating the possibility of monofunctional intermediates. This orthogonality is quantified by the number of distinguishable reactive sites: the target compound offers three chemically distinct handles (aromatic Br × 2 + alkyl Br × 1), versus two for symmetrical 2,5-dialkoxy-1,4-dibromo analogs.

Asymmetric Synthesis Monomer Design Sequential Functionalization

Optimal Application Scenarios for 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene (CAS 655227-34-2)


Synthesis of Unsymmetrical Conjugated Polymers for Organic Electronics via Orthogonal Suzuki Coupling

As demonstrated by its symmetrical analog in the synthesis of cationically charged conjugated polymers , this unsymmetrical building block can serve as a monomer for Suzuki polycondensation. The two aromatic bromine atoms can participate in the polymerization, while the ω‑bromoalkyl chain remains available for post‑polymerization functionalization (e.g., quaternization to introduce ionic side chains). The orthogonality of aromatic versus aliphatic bromine allows the precise construction of polymers with alternating side‑chain patterns, which can modulate solubility, self‑assembly, and optoelectronic properties in solution‑processed OLED or OPV materials.

Building Block for Asymmetric PROTAC and Targeted Protein Degrader Linkers

The platform's ability to sequentially derivatize the alkyl bromide—for example, via azide‑alkyne cycloaddition to attach an E3 ligase ligand—while retaining the aromatic bromines for Suzuki coupling with a target‑protein binder makes it well‑suited for convergent PROTAC synthesis [1]. Unlike symmetrical linkers that force bivalent attachment at both ends, this scaffold’s unsymmetrical architecture allows for a mono‑functionalized linker intermediate, reducing synthetic complexity and improving overall yield.

Asymmetric Star Polymer Core: Controlled Placement of Two Different Polymer Arms

By leveraging the three distinct reactive sites—aromatic Br for one arm, alkyl Br for a second arm, and the hexyloxy chain as a non‑reactive spacer—this compound can serve as an asymmetric macroinitiator or core for star‑shaped polymers. Sequential functionalization can attach two chemically distinct polymer arms (e.g., a conjugated rod and a flexible coil) in a controlled, site‑specific manner, enabling the precise engineering of Janus‑type macromolecular architectures for self‑assembly studies.

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